Cas no 61919-52-6 (11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione)

11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione 化学的及び物理的性質
名前と識別子
-
- 1β-Hydroxy-6α-methyl-1,4-androstadiene-3,17-dione
- 11β-Hydroxy-6α-methyl-1,4-androstadiene-3,17-dione
- 1Beta-Hydroxy-6Alpha-methyl-1,4-androstadiene-3,17-dione
- 1BETA-HYDROXY-6A-METHYL-1,4-ANDROSTADIENE-3,17-DIONE
- 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione
- Methylprednisolone impurity C [EP]
- Androsta-1,4-diene-3,17-dione, 11-hydroxy-6-methyl-, (6alpha,11beta)-
- 11beta-Hydroxy-6alpha-methyl-1,4-androstadiene-3,17-dione
- UP4NO9901H
- Androsta-1,4-diene-3,17-dione, 11-hydroxy-6-methyl-, (6alpha,11beta)- (9CI); Androsta-1,4-diene-3,17-dione, 11beta-hydroxy-6alpha-methyl- (7CI); 11beta-Hydroxy-6alpha-methyl-1,4-androstadiene-3,17-dione; 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione
- 11beta-hydroxy-6alpha-methylandrosta-1,4-dien-3,17-dione
- 11betaHydroxy-6alpha-methyl-1,4- androstadiene-3,17-dione
- 61919-52-6
- 1
- METHYLPREDNISOLONE IMPURITY C [EP IMPURITY]
- SCHEMBL9623000
- ANDROSTA-1,4-DIENE-3,17-DIONE, 11-HYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.)-
- A-methyl-1,4-androstadiene-3,17-dione
- UNII-UP4NO9901H
- (6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
- TVJLVPVXJZGLPJ-CCASCXMYSA-N
- 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE
- A-Hydroxy-6
- 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione
-
- インチ: InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1
- InChIKey: TVJLVPVXJZGLPJ-CCASCXMYSA-N
- ほほえんだ: CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
計算された属性
- せいみつぶんしりょう: 314.18800
- どういたいしつりょう: 314.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37000
- LogP: 3.08020
11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H946435-500mg |
11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione |
61919-52-6 | 500mg |
$ 1748.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1435036-25MG |
61919-52-6 | 25MG |
¥14485.91 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1435036-25MG |
Methylprednisolone Related Compound C |
61919-52-6 | 25mg |
¥11771.91 | 2024-12-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490649-500mg |
1β-Hydroxy-6α-methyl-1,4-androstadiene-3,17-dione, |
61919-52-6 | 500mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AG72628-500mg |
1β-Hydroxy-6α-Methyl-1,4-androstadiene-3,17-dione |
61919-52-6 | 500mg |
$1794.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-490649-500 mg |
1β-Hydroxy-6α-methyl-1,4-androstadiene-3,17-dione, |
61919-52-6 | 500MG |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AG72628-50mg |
1β-Hydroxy-6α-Methyl-1,4-androstadiene-3,17-dione |
61919-52-6 | 50mg |
$338.00 | 2024-04-19 | ||
TRC | H946435-50mg |
11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione |
61919-52-6 | 50mg |
$ 227.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR3043-50MG |
Methylprednisolone Related Compound C |
61919-52-6 | 50mg |
¥6258.03 | 2024-12-26 |
11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 61919-52-6 and Product Name: 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione
The compound with the CAS number 61919-52-6 and the product name 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione represents a significant advancement in the field of synthetic chemistry and pharmacology. This compound belongs to the class of androgenic steroids, which are well-known for their role in various biological processes, including muscle growth, bone density, and reproductive functions. The unique structural features of this molecule make it a subject of intense interest for researchers exploring novel therapeutic applications.
In recent years, the study of 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione has been particularly noteworthy due to its potential in modulating androgen receptor activity. This compound exhibits a complex interplay of structural elements that contribute to its biological activity. The presence of a hydroxyl group at the 11b position and a methyl group at the 6a position are critical for its pharmacological profile. These modifications enhance the compound's affinity for the androgen receptor while minimizing unwanted side effects associated with unmodified androgens.
One of the most compelling aspects of 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione is its potential in treating conditions related to androgen deficiency. Clinical studies have begun to explore its efficacy in patients with hypogonadism, where natural testosterone levels are insufficient to maintain normal physiological functions. The compound's ability to selectively bind to the androgen receptor without significant binding to other steroid receptors suggests that it may offer a more targeted therapeutic approach compared to traditional androgenic steroids.
Furthermore, research into the metabolic pathways influenced by 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione has revealed intriguing insights into its mechanism of action. Studies indicate that this compound can activate specific signaling pathways involved in muscle protein synthesis and bone mineralization. These pathways are often dysregulated in conditions such as sarcopenia (age-related muscle loss) and osteoporosis (reduced bone density). By modulating these pathways, 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione may offer a novel strategy for mitigating these conditions.
The synthesis of 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione is a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves sophisticated techniques such as stereoselective reactions and protecting group strategies to ensure high yield and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for clinical applications.
From a pharmacokinetic perspective, 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione demonstrates promising properties that could enhance its therapeutic utility. Preliminary data suggest that it has a moderate half-life, allowing for once-daily dosing regimens. Additionally, its metabolic stability ensures that it remains active in the body long enough to exert its desired effects. These pharmacokinetic characteristics are essential for patient compliance and overall treatment efficacy.
The safety profile of 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione is another critical area of focus. Unlike some traditional androgens that can cause liver toxicity or other adverse effects, this compound has shown minimal hepatotoxicity in preclinical studies. This is largely attributed to its selective binding profile and reduced interaction with metabolic enzymes responsible for steroid breakdown.
Recent advancements in computational modeling have further enhanced our understanding of how 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione interacts with biological targets. Molecular dynamics simulations have revealed detailed insights into its binding conformation within the androgen receptor pocket. These simulations not only validate experimental findings but also provide a foundation for designing analogs with improved efficacy and reduced side effects.
The potential applications of 11b-Hydroxy-6a-methyl-1,4-androstadiene-3,17-dione extend beyond treating hypogonadism. Researchers are exploring its role in enhancing athletic performance by promoting lean muscle mass without significant water retention or other undesirable effects associated with anabolic steroids. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions where endogenous testosterone levels are compromised.
In conclusion,11b-Hydroxy-6a-methyl 1 4 Androstadiene 3 17 dione CAS No 61919 52 6 stands out as a promising compound with significant therapeutic potential in various medical fields including endocrinology sports medicine and geriatric care Its unique structural features favorable pharmacokinetic properties minimal side effects make it an attractive candidate for further clinical development This compound exemplifies how advances in synthetic chemistry can lead to innovative treatments addressing unmet medical needs
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